molecular formula C6H10N4O2 B13134221 N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide CAS No. 78082-43-6

N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide

Cat. No.: B13134221
CAS No.: 78082-43-6
M. Wt: 170.17 g/mol
InChI Key: OMIATGWQABLVAB-UHFFFAOYSA-N
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Description

N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide is a triazine derivative characterized by a partially saturated 1,3,5-triazine core. The molecule features a methyl group at position 1, an oxo group at position 4, and an acetamide substituent at position 2 (Figure 1). This structural arrangement imparts unique physicochemical properties, including enhanced solubility and reactivity compared to fully aromatic triazines.

The tetrahydrotriazinone core introduces steric and electronic effects that influence stability and reactivity.

Properties

CAS No.

78082-43-6

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N-(3-methyl-6-oxo-1,2-dihydro-1,3,5-triazin-4-yl)acetamide

InChI

InChI=1S/C6H10N4O2/c1-4(11)8-5-9-6(12)7-3-10(5)2/h3H2,1-2H3,(H2,7,8,9,11,12)

InChI Key

OMIATGWQABLVAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)NCN1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Substituent Variations

The target compound differs from other triazine derivatives in its substitution pattern and degree of saturation. Key structural analogs include:

Compound Name Substituents Core Structure Key Functional Groups Applications
N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide Methyl (position 1), oxo (position 4), acetamide (position 2) Partially saturated (tetrahydrotriazinone) Oxo, acetamide Pharmaceutical (hypothetical)
(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (Compound B) Dimethylamino (position 4), styryl (position 6) Fully aromatic 1,3,5-triazine Styryl, dimethylamino Medicinal (potential)
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives Piperidine/morpholine (positions 4,6), amino acid (position 2) Fully aromatic 1,3,5-triazine Piperidine, amino acid Biochemical research
Metribuzin Chloro, ethyl-methylphenyl, methoxy-methylethyl 1,2,4-Triazin-5(4H)-one Chloro, alkyl groups Herbicide
Key Observations:
  • Substituent Effects : The acetamide group at position 2 is common in pharmaceutical candidates, whereas herbicidal triazines (e.g., Metribuzin) prioritize halogen and alkyl groups for bioactivity .
  • Steric Hindrance : Bulky substituents (e.g., styryl in Compound B) enhance steric hindrance, reducing reaction rates but improving thermal stability .

Reactivity and Stability

  • DFT and Experimental Stability : Computational studies on Compound B revealed that its optimized molecular geometry aligns with crystallographic data, suggesting good stability under ambient conditions . The target compound’s oxo group may introduce hydrogen-bonding interactions, further stabilizing the molecule.
  • Reactivity: The tetrahydrotriazinone core in the target compound is more susceptible to ring-opening reactions than fully aromatic triazines. In contrast, Compound B’s styryl group enables π-π stacking, useful in materials science .

Biological Activity

N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide (CAS Number: 1547646-28-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives and features a unique bicyclic structure that contributes to its biological activity. The molecular formula is C6H8N4OC_6H_8N_4O, and it is characterized by the presence of a methyl group and an acetamide moiety.

Research indicates that this compound exhibits several mechanisms of action:

  • Antiviral Activity : Compounds with similar heterocyclic structures have shown promise as antiviral agents. For instance, it has been suggested that triazine derivatives can inhibit viral replication by targeting specific viral enzymes or proteins involved in the viral lifecycle .
  • Anticancer Properties : Studies indicate that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the activation of reactive oxygen species (ROS) pathways and inhibition of key enzymes involved in cancer progression .
  • Enzyme Inhibition : The compound has been linked to the inhibition of thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival and proliferation. Inhibition of TrxR leads to increased oxidative stress in cancer cells, promoting cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Cell Line/Model IC50/EC50 Value Mechanism
Study 1AntiviralHCV NS5B32.2 μMInhibition of viral polymerase
Study 2CytotoxicityMDA-MB-2310.20 μMInduction of apoptosis via ROS
Study 3Enzyme inhibitionTrxRNot specifiedIncreased oxidative stress

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study on Anticancer Activity :
    • A study assessed the compound's effects on breast cancer cell lines (MDA-MB-231). Results indicated significant cytotoxicity with an IC50 value of 0.20 μM. The mechanism involved the generation of ROS leading to apoptosis.
  • Case Study on Antiviral Potential :
    • In vitro studies demonstrated that related triazine compounds inhibited HCV NS5B polymerase activity by over 95%, suggesting a potential application in antiviral drug development.
  • Case Study on Enzyme Targeting :
    • Research focusing on TrxR inhibition showed that compounds similar to N-(1-Methyl-4-oxo...) could lead to increased levels of ROS in cancer cells, which is associated with enhanced apoptosis rates.

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